3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
3-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-16-7-3-5-14(11-16)18-12-19-17-8-1-2-9-20(17)26-21(24(19)23-18)15-6-4-10-22-13-15/h1-11,13,19,21,25H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFOBAHMJAUJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Construction of the Oxazine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate aldehyde or ketone to form the oxazine ring.
Attachment of the Pyridine Ring: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, to form quinone derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under conditions such as acidic or basic catalysis.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazine derivatives.
Substitution: Various substituted phenol and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol. For instance:
- Cytotoxicity : Similar pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, compounds with analogous structures demonstrated IC50 values ranging from 0.90 to 3.30 µM against leukemia cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | HEL | 0.90 |
| Pyrazole Derivative B | K-562 | 3.30 |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit low MIC values against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents. For example, one derivative showed an MIC of 1 μg/mL against MRSA .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound X | MRSA | 1 |
| Compound Y | Candida albicans | 7.80 |
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease processes:
- Enzyme Inhibition : The structural features of the compound facilitate binding to enzymes associated with cancer proliferation and inflammation.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Through cyclization reactions starting from hydrazine derivatives.
- Introduction of the Pyridine Moiety : Via condensation reactions with pyridine aldehydes.
- Oxazine Ring Formation : Achieved through cyclization involving phenolic derivatives.
Case Studies and Research Findings
Research has focused on characterizing the biological activities of this compound and its analogs:
- A study published in a peer-reviewed journal highlighted that certain derivatives exhibited significant antiproliferative effects against cancer cell lines while maintaining low toxicity profiles in normal cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core
Benzodioxol-Substituted Analogs
- 5-(1,3-Benzodioxol-5-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (): The benzodioxol group replaces pyridin-3-yl, increasing hydrophobicity and altering π-π stacking interactions. Lacks the phenolic hydroxyl, reducing hydrogen-bonding capacity compared to the target compound.
Halogen-Substituted Derivatives
- Molecular weight increases by ~80 Da compared to the non-halogenated benzodioxol analog.
Pyridin-2-yl vs. Pyridin-3-yl Isomers
- 4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazin-2-yl)phenol (): Pyridin-2-yl substitution shifts the nitrogen position, altering electronic distribution and binding affinity. The chloro group at position 4 introduces electronegativity, contrasting with the hydroxyl group in the target compound.
Core Structural Modifications
Spiro Heterocyclic Derivatives
- 2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-ones (): Incorporation of a spiro indolinone moiety increases conformational rigidity. Demonstrated antimicrobial activity (MIC: 50–250 μg/mL), suggesting the target compound’s phenol group may enhance bioactivity .
Pyrazolo[1,5-a]pyrimidine Derivatives
Functional Group Impact on Properties
Hydroxyl vs. Halogen Groups
- The target compound’s phenol group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike chloro or bromo substituents in analogs ().
- Halogenated derivatives exhibit higher molecular weights and lipophilicity (ClogP: +0.5–1.2 vs. phenol’s ClogP: ~2.5) .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Implications
- Structure-Activity Relationships (SAR): The pyridin-3-yl and phenol groups in the target compound may optimize interactions in therapeutic targets (e.g., kinases or GPCRs) compared to benzodioxol or halogenated analogs.
- Crystallographic Insights: SHELX software () could elucidate hydrogen-bonding patterns in the target compound’s crystal structure, contrasting with non-polar analogs .
- Biological Potential: While the target compound’s bioactivity is underexplored, structurally related spiro derivatives () and pyrazolo[1,5-a]pyrimidines () show promise in antimicrobial and kinase inhibition contexts.
Biological Activity
3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS No. 899984-75-9) is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The structure features a unique combination of heterocycles that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 899984-75-9 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazines have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds were reported as low as 0.98 μg/mL against MRSA .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. For example, studies have demonstrated that related oxazine compounds induce apoptosis in breast cancer cells through the activation of the JNK pathway and increased levels of reactive oxygen species (ROS). This mechanism enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Case Study: Apoptosis Induction
In a study involving MDA-MB231 and MCF-7 breast cancer cells, treatment with an oxazine derivative resulted in significant cytotoxicity and activation of apoptosis-related pathways. The compound was shown to increase intracellular ROS levels and alter protein expression linked to apoptosis .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
- Activation of Apoptotic Pathways: The compound influences the expression of key proteins such as PARP and Bax while decreasing Bcl-2 levels.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step often requires specific catalysts and controlled temperatures.
- Introduction of Functional Groups: Subsequent reactions introduce the pyridine and phenolic components.
Q & A
Q. What are the key synthetic steps for preparing 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?
The synthesis involves three stages:
- Stage 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxysubstituted chalcones.
- Stage 2 : Reaction of chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols.
- Stage 3 : Cyclization of pyrazolines with pyridine-3-carbaldehyde to form the benzooxazine scaffold. Methodological validation includes spectral analysis (IR, NMR, MS) and elemental analysis for structural confirmation .
Q. How is the bioavailability of this compound assessed in early-stage research?
Computational tools like Lipinski’s Rule of Five and Veber’s parameters are applied to predict oral bioavailability. These evaluate molecular weight (<500 Da), hydrogen bond donors/acceptors, polar surface area (<140 Ų), and rotatable bonds (<10). All synthesized derivatives of this scaffold meet these criteria, suggesting favorable pharmacokinetic properties .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns and aromaticity (e.g., pyridyl protons at δ 8.5–9.0 ppm; phenolic -OH at δ 5.3–5.9 ppm).
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for C21H16N3O2 at m/z 342.12).
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹; phenolic O-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Case Study : Overlapping signals in NMR (e.g., pyrazoline-H vs. oxazine protons) can be resolved using 2D NMR techniques (COSY, HSQC) to assign coupling patterns.
- X-ray Crystallography : Provides definitive structural assignments for ambiguous cases, especially for fused heterocycles .
Q. What strategies optimize the reaction yield during cyclization to form the benzooxazine core?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Acidic conditions (e.g., p-TsOH) or microwave-assisted synthesis reduce reaction time (from 18 h to 2–4 h).
- Temperature Control : Maintaining 80–100°C prevents side reactions like dimerization .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Target-specific receptors (e.g., GABA-A for anticonvulsant activity) using software like AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with experimental IC50 values.
- MD Simulations : Predict stability of ligand-receptor complexes over nanosecond timescales .
Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) in this series?
- Split-Plot Designs : Randomize substituent variations (e.g., pyridyl vs. pyrimidinyl) across reaction batches to isolate electronic/steric effects.
- Dose-Response Assays : Use EC50/IC50 matrices to compare potency across analogs.
- Control Groups : Include reference compounds (e.g., diazepam for anticonvulsant studies) to contextualize activity .
Methodological Notes
- Contradiction Management : Cross-validate spectral data with synthetic intermediates (e.g., chalcone precursors) to trace signal origins .
- Theoretical Frameworks : Link mechanistic hypotheses (e.g., H-bonding with target proteins) to experimental assays (e.g., fluorescence quenching) .
- Data Reproducibility : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
